4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate is an organic compound that belongs to the class of nitro-substituted isoindoline derivatives. It is characterized by the presence of a nitro group, a dioxoisoindolinyl moiety, and a phenyl acetate group. The compound is identified by the chemical structure with the registry number 313258-78-5. Its unique structure contributes to its potential applications in various fields including medicinal chemistry and materials science.
This compound is synthesized through various chemical reactions involving aromatic amines and anhydrides. It can be classified as an isoindoline derivative, which is a bicyclic compound containing both a benzene ring and a five-membered nitrogen-containing ring. Isoindoline derivatives are known for their diverse biological activities, making them significant in pharmaceutical research .
The synthesis of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate typically involves the following steps:
The synthesis can be optimized through various reaction conditions such as temperature control, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance yield and efficiency during the scaling-up process from laboratory to industrial production.
The molecular structure of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate consists of:
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate undergoes several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed from these reactions include various functionalized isoindoline compounds and substituted phenyl derivatives .
The mechanism of action for 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate is primarily linked to its interactions with biological targets:
Some notable physical properties include:
Chemical properties include:
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate has several scientific applications:
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate (IUPAC name: acetic acid 4-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl ester) belongs to the N-substituted isoindoline-1,3-dione class of heterocyclic compounds. Its core structure consists of a bicyclic aromatic system featuring two carbonyl groups at positions 1 and 3, forming a planar, conjugated phthalimide scaffold . The molecule incorporates two critical substituents:
Table 1: Structural Features of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl Acetate
Component | Chemical Attribute | Role in Molecular Architecture |
---|---|---|
Phthalimide core | Bicyclic 6-5 fused ring system with 1,3-dicarbonyls | Provides rigidity, planarity, and hydrogen-bond acceptor sites |
C4-Nitro substituent | Strong electron-withdrawing group (-NO₂) | Enhances electrophilicity; influences π-stacking and redox properties |
N-2-Linker | Phenyl acetate ester | Enables metabolic activation; modulates lipophilicity (LogP ≈ 2.8) |
Molecular formula | C₁₆H₁₀N₂O₆ | Calculated molecular weight: 326.26 g/mol |
The C4-nitro group induces asymmetric electron density in the phthalimide ring, creating a region of high electrophilicity conducive to interactions with biological nucleophiles. The phenyl acetate group extends molecular polarity, contributing to a balanced partition coefficient that facilitates membrane permeability [6]. Crystallographic studies of analogous phthalimides reveal that such derivatives often stabilize protein binding sites via π-stacking (e.g., with tyrosine or arginine residues) and dipolar interactions mediated by the nitro group [2] [10].
The synthetic exploration of N-functionalized phthalimides accelerated following the discovery of thalidomide’s immunomodulatory properties in the 1990s, which highlighted the pharmacophoric importance of the 1,3-dioxoisoindoline moiety . Early research focused on modifying the phthalimide N-2 position with alkyl/aryl groups to enhance bioactivity while reducing off-target effects. The introduction of nitro groups at the C4/C5 positions emerged as a key strategy to amplify electronic effects critical for interactions with inflammatory and oncology targets [9].
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate was first synthesized via a two-step coupling reaction:
This compound entered medicinal chemistry literature circa 2010–2015 as part of efforts to develop dual-action hybrids combining phthalimide bioactivity with phenolic metabolic pathways. Its commercial availability through specialty suppliers (e.g., Sigma-Aldrich, catalog R496707) since 2018 underscores its role as a research tool for studying neurodegenerative and inflammatory diseases [4] . Unlike early phthalimides like thalidomide, this derivative’s C4-nitro group and ester linkage represent deliberate structural innovations to optimize target selectivity and prodrug delivery [3].
The C4-nitro group exerts three primary bioactivity-enhancing effects:
In anticancer contexts, the nitro group enables redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor environments (e.g., HepG2 cells). Analogous nitro-phthalimides exhibit IC₅₀ values of 15–30 μM against hepatocellular carcinoma, correlating with ROS accumulation [2] [9].
The 1,3-dioxoisoindolin scaffold provides three bioactivity-determining features:
The phenyl acetate unit transforms the compound into a bioprecursor prodrug:
Table 2: Bioactivity Profiles of Analogous Nitro-Substituted Phthalimides
Biological Target | Activity | Potency (IC₅₀ or Kᵢ) | Structural Determinants |
---|---|---|---|
Acetylcholinesterase (AChE) | Competitive inhibition | 1.1–8.3 μM | C4-Nitro group; phthalimide carbonyls [3] |
HepG2 cancer cells | Apoptosis induction via ROS generation | 23.8–27.2 μM | Nitro redox cycling; N-aryl linker [2] [9] |
Keap1-Nrf2 PPI | Disruption of ubiquitination complex | 0.1–4.0 μM | Phthalimide stacking with R483/Y572 [10] |
Lipoprotein lipase (LPL) | Stabilization of active dimer | 5.2–18.7 μM | Hydrophobic N-substituents [6] |
This multifaceted bioactivity profile positions 4-(4-nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate as a versatile pharmacophore for neurodegenerative, oncological, and inflammatory research. Its design encapsulates three medicinal chemistry principles: electronic modulation (nitro group), scaffold rigidity (dioxoisoindolin), and metabolic targeting (phenyl acetate) [3] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9